3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide
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Overview
Description
3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Mechanism of Action
Target of Action
This compound might be involved in a variety of biochemical processes, given its structural similarity to other sulfonamide compounds .
Mode of Action
It’s worth noting that sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of nucleic acids in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Sulfonamides, in general, can inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient necessary for the bacteria to grow and multiply .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination often involves the use of fluorinating agents such as Selectfluor. Sulfonation can be carried out using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-N-methylbenzene-1-sulfonamide: Features both bromine and fluorine atoms.
3-Bromo-2-chloro-N-methylbenzene-1-sulfonamide: Contains a chlorine atom instead of a fluorine atom.
3-Bromo-2-methyl-N-methylbenzene-1-sulfonamide: Contains a methyl group instead of a fluorine atom.
Uniqueness
The presence of both bromine and fluorine atoms in this compound makes it unique compared to its analogs. This combination can influence its reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTCTJPHVVNBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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